Eudragit RS

Description

Structure

2D Structure

Properties

IUPAC Name |

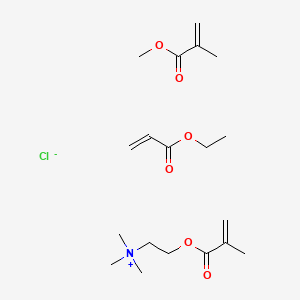

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.2C5H8O2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-4(2)5(6)7-3;1-3-5(6)7-4-2;/h1,6-7H2,2-5H3;1H2,2-3H3;3H,1,4H2,2H3;1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXVSUSRJXIJHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33434-24-1 | |

| Record name | Ethyl acrylate-methyl methacrylate-trimethylaminoethyl methacrylate chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33434-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33434-24-1 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

What is the chemical structure of Eudragit RS 100?

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for the characterization of Eudragit RS 100, a widely utilized cationic polymer in the pharmaceutical industry for controlled-release drug delivery systems.

Chemical Structure and Composition

This compound 100 is a copolymer synthesized from ethyl acrylate, methyl methacrylate, and a low content of trimethylammonioethyl methacrylate chloride. The random distribution of these monomers along the polymer chain imparts its unique properties. The presence of quaternary ammonium groups renders the polymer permeable to water, a critical feature for its application in drug formulation.

The molar ratio of the constituent monomers—ethyl acrylate, methyl methacrylate, and trimethylammonioethyl methacrylate chloride—is approximately 1:2:0.1.[1][2] This specific composition results in a polymer that is insoluble in aqueous media but allows for pH-independent drug release.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound 100 is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | 58.44 - 68 °C | [3] |

| Molecular Properties | ||

| Average Molecular Weight (Mw) | ~150,000 g/mol | |

| Ammonio Methacrylate Units | 4.48 - 6.77% (USP/NF) | [4] |

| 4.5 - 7.0% (Ph. Eur.) | [4] | |

| Physical Properties | ||

| Density | Approximately 1.1 g/cm³ | [5] |

| Viscosity | 1 - 15 mPa·s (at 20°C, 30 rpm) | [6][7] |

| Appearance | ||

| Form | Granules or a white powder with a faint amine-like odor. | [6] |

| Solubility | ||

| Soluble in | Methanol, ethanol, isopropyl alcohol (containing small amounts of water), acetone, ethyl acetate, methylene chloride. | [6] |

| Insoluble in | Petroleum ether, water. | [6] |

Experimental Protocols for Characterization

Detailed methodologies for the characterization of this compound 100 are crucial for quality control and research purposes. The following are protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and to study the thermal behavior of the polymer.

-

Instrumentation: A differential scanning calorimeter (e.g., DSC-60, Shimadzu).

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound 100 sample into a sealed aluminum pan. An empty sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Analysis: The glass transition is observed as a step-change in the heat flow curve.

Scanning Electron Microscopy (SEM)

SEM is utilized to examine the surface morphology and particle shape of this compound 100, particularly when formulated into microparticles or nanoparticles.

-

Instrumentation: A scanning electron microscope (e.g., Zeiss Ultra Plus Fesem).

-

Sample Preparation:

-

Spread the sample onto a double-sided carbon tape affixed to a specimen stub.

-

Allow the sample to dry at room temperature.

-

Coat the sample with a thin layer of gold (approximately 100 Å) using a sputter coater (e.g., under 50 mA for 2 minutes).[10]

-

-

Imaging Conditions:

-

Mode: High vacuum.

-

Accelerating Voltage: 3.0 kV.[10]

-

Magnification is varied as needed to observe the desired features.

-

High-Performance Liquid Chromatography (HPLC)

While HPLC is not used to characterize the polymer itself, it is a critical tool for quantifying the amount of an active pharmaceutical ingredient (API) encapsulated within or released from a this compound 100-based formulation. The following is a general protocol that can be adapted.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (example for a formulated drug):

-

Analysis: The concentration of the API is determined by comparing the peak area of the sample to a calibration curve constructed from standards of known concentrations.

Experimental Workflow

The characterization of this compound 100, especially within a drug delivery system, follows a logical workflow to assess its physical, chemical, and performance attributes.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. tandfonline.com [tandfonline.com]

- 4. scribd.com [scribd.com]

- 5. Buy this compound (EVT-370525) | 33434-24-1 [evitachem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound-100 this compound-100 Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ijper.org [ijper.org]

- 10. Desloratadine-Eudragit® RS100 Nanoparticles: Formulation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Determining the Glass Transition Temperature of Eudragit® RS Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to determine the glass transition temperature (Tg) of Eudragit® RS polymers. Understanding the Tg is critical for predicting polymer behavior, ensuring the stability of pharmaceutical formulations, and controlling drug release profiles. Eudragit® RS, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups, is widely used in oral solid dosage forms for sustained-release coatings.[1] Its thermoplastic nature and pH-independent swelling are key to its functionality. The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state, a change that significantly impacts the polymer's mechanical properties and drug permeability.[1][2]

Core Concepts

The glass transition is a reversible physical change that occurs in amorphous or semi-crystalline polymers.[2] Below the Tg, the polymer chains have limited mobility, resulting in a hard and brittle material. Above the Tg, the polymer chains have sufficient energy to move more freely, leading to a softer and more pliable material. This transition is not a sharp melting point but rather occurs over a temperature range.[3] Factors such as the specific grade of the polymer, the presence and concentration of plasticizers, and the analytical method used for determination can all influence the measured Tg.[1]

Key Analytical Techniques for Tg Determination

Three primary thermal analysis techniques are employed to determine the Tg of Eudragit® RS polymers:

-

Differential Scanning Calorimetry (DSC): This is the most common technique and measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the polymer.[4]

-

Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive method that measures the mechanical properties of a material as it is subjected to an oscillating force.[5] It provides information on the storage modulus (elastic response) and loss modulus (viscous response). The Tg can be determined from the onset of the drop in the storage modulus, the peak of the loss modulus, or the peak of the tan delta (the ratio of loss modulus to storage modulus).[3]

-

Thermomechanical Analysis (TMA): TMA measures the dimensional changes of a material as a function of temperature. The glass transition is identified by a change in the coefficient of thermal expansion.[6]

Factors Influencing Eudragit® RS Glass Transition Temperature

The inherent Tg of Eudragit® RS polymers can be significantly modified by the addition of plasticizers. Plasticizers are low molecular weight compounds that reduce the intermolecular forces between polymer chains, thereby increasing their mobility and lowering the Tg.[7] This is a crucial aspect in pharmaceutical formulations, as it allows for the modulation of the polymer's properties to achieve desired drug release characteristics at physiological temperatures.[8]

Commonly used plasticizers for Eudragit® RS include:

-

Triethyl Citrate (TEC): A widely used plasticizer that effectively reduces the Tg of Eudragit® RS.[8]

-

Polyethylene Glycol (PEG), particularly PEG 400: Another effective plasticizer that can lower the Tg of Eudragit® RS to around body temperature, making it suitable for thermo-responsive drug delivery systems.[9][10]

Experimental Data

The following tables summarize the glass transition temperatures of various Eudragit® RS grades and the effect of different plasticizers.

Table 1: Glass Transition Temperatures of Eudragit® Polymer Grades

| Eudragit® Grade | Glass Transition Temperature (Tg) in °C | Reference(s) |

| Eudragit® RS 100 / RS PO | 65 | [11] |

| Eudragit® RL 100 / RL PO | 63 | [11] |

| Eudragit® RS 30 D | 55 | [11] |

| Eudragit® RL 30 D | 55 | [11] |

| Eudragit® E 100 / E PO | 48 | [11] |

| Eudragit® L 100-55 | 110 | [11] |

| Eudragit® L 100 | > 130 | [11] |

| Eudragit® S 100 | 130 (± 5) | [11] |

| Eudragit® FS 30 D | 48 | [11] |

| Eudragit® NE 30 D / 40 D | -8 | [11] |

| Eudragit® NM 30 D | 11 | [11] |

Table 2: Effect of Plasticizers on the Glass Transition Temperature (Tg) of Eudragit® RS Films

| Plasticizer | Concentration (% w/w of polymer) | Glass Transition Temperature (Tg) in °C | Reference(s) |

| None | 0 | 55.8 | [8] |

| Triethyl Citrate (TEC) | 5 | 45.2 | [8] |

| Triethyl Citrate (TEC) | 10 | 38.5 | [8] |

| Triethyl Citrate (TEC) | 20 | Not detected by DSC, ~34 by TMA | [8][12] |

| Polyethylene Glycol 400 (PEG 400) | 5 | 46.1 | [8] |

| Polyethylene Glycol 400 (PEG 400) | 10 | 39.2 | [8] |

| Polyethylene Glycol 400 (PEG 400) | 20 | 32.3 | [8] |

Experimental Protocols

Detailed methodologies for the determination of Eudragit® RS Tg are outlined below.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation:

-

For solvent-cast films, accurately weigh 2-6 mg of the film and place it in a standard aluminum DSC pan.[13][14]

-

Ensure the film covers as much of the pan bottom as possible for optimal heat transfer.[15]

-

Hermetically seal the pan to prevent any loss of volatile components.[15]

-

Prepare an empty, sealed aluminum pan as a reference.[15]

-

-

Instrumentation and Parameters:

-

Use a calibrated Differential Scanning Calorimeter.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[13]

-

Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).[13]

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature well above the expected Tg (e.g., 300°C for initial characterization).[13]

-

A common thermal cycle involves an initial heating scan to erase the thermal history of the sample, followed by a controlled cooling scan, and a second heating scan from which the Tg is determined.

-

-

Data Analysis:

-

The glass transition is observed as a step-like change in the heat flow signal on the thermogram.

-

The Tg is typically determined as the midpoint of the transition, calculated from the intersection of the tangents to the baselines before and after the transition.[4] Alternatively, the inflection point of the transition can be used.

-

Dynamic Mechanical Analysis (DMA) Protocol

-

Sample Preparation:

-

Prepare rectangular film samples of appropriate dimensions for the DMA clamp being used (e.g., tension or bending mode).

-

Ensure the sample has a uniform thickness and is free of defects.

-

-

Instrumentation and Parameters:

-

Use a Dynamic Mechanical Analyzer in a suitable test mode, such as tensile or three-point bending.[5]

-

Apply a sinusoidal strain at a fixed frequency, commonly 1 Hz.[5]

-

Set a temperature ramp, for example, 3°C/min or 5°C/min, over a range that encompasses the glass transition.

-

The applied strain should be within the linear viscoelastic region of the material.

-

-

Data Analysis:

-

Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

-

The Tg can be identified by:

-

The onset of the significant drop in the storage modulus.

-

The peak of the loss modulus curve.

-

The peak of the tan delta curve.

-

-

It is important to report the method used to determine the Tg, as the values obtained from these three approaches can differ.[3]

-

Thermomechanical Analysis (TMA) Protocol

-

Sample Preparation:

-

Prepare a flat, uniform sample of the polymer film.

-

The sample should have parallel top and bottom surfaces to ensure proper contact with the TMA probe.[6]

-

-

Instrumentation and Parameters:

-

Use a Thermomechanical Analyzer, typically in expansion or penetration mode.[6]

-

For expansion mode, a flat-tipped probe is used with a light, constant force applied to the sample surface.

-

For penetration mode, a pointed probe with a higher force is used.

-

A typical heating rate is between 2-5°C/min.[6]

-

A nitrogen purge is used to ensure uniform heat transfer.[6]

-

-

Data Analysis:

-

Plot the change in dimension (expansion or penetration) as a function of temperature.

-

In expansion mode, the Tg is determined as the temperature at which there is a distinct change in the slope of the dimensional change curve, indicating a change in the coefficient of thermal expansion.[6]

-

In penetration mode, the Tg is observed as the onset of a significant downward displacement of the probe as the material softens.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the glass transition temperature of Eudragit® RS polymers and the logical relationships between the key steps and influencing factors.

Caption: Workflow for the determination of Eudragit® RS glass transition temperature.

Conclusion

The determination of the glass transition temperature is a fundamental aspect of characterizing Eudragit® RS polymers for pharmaceutical applications. The choice of analytical technique—DSC, DMA, or TMA—will depend on the specific information required and the nature of the sample. DSC provides a rapid and widely used method, while DMA offers higher sensitivity to the changes in mechanical properties at the glass transition. TMA is particularly useful for assessing dimensional changes. Furthermore, the ability to modify the Tg of Eudragit® RS with plasticizers like TEC and PEG 400 provides formulators with a powerful tool to design drug delivery systems with tailored release profiles, including thermo-responsive systems. A thorough understanding and precise measurement of the Tg are therefore essential for the successful development of robust and effective oral solid dosage forms.

References

- 1. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thermalsupport.com [thermalsupport.com]

- 3. tainstruments.com [tainstruments.com]

- 4. mt.com [mt.com]

- 5. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of this compound to thermo-sensitive drug delivery systems: II. Effect of temperature on drug permeability through membrane consisting of this compound/PEG 400 blend polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of this compound to thermo-sensitive drug delivery systems. I. Thermo-sensitive drug release from acetaminophen matrix tablets consisting of this compound/PEG 400 blend polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview on Polymethacrylate Polymers in Gastroretentive Dosage Forms [benthamopen.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. kinampark.com [kinampark.com]

- 15. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Swelling Behavior of Eudragit RS Films in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudragit® RS is a copolymer of ethyl acrylate, methyl methacrylate, and trimethylammonioethyl methacrylate chloride, widely utilized in the pharmaceutical industry for creating water-insoluble, permeable films for sustained-release drug delivery. The swelling of these films upon contact with aqueous media is a critical parameter that governs the rate of drug release. This technical guide provides a comprehensive overview of the swelling mechanism of Eudragit RS films, the key factors influencing this behavior, detailed experimental protocols for its characterization, and quantitative data to support formulation development.

Fundamentals and Mechanism of Swelling

This compound is characterized by its low content of quaternary ammonium groups.[1] These groups are permanently ionized and hydrophilic, acting as the primary sites for water ingress into the polymer matrix. The overall polymer backbone, however, is hydrophobic, leading to limited water uptake and making the film water-insoluble but permeable.

The swelling process can be described as a multi-step mechanism:

-

Initial Water Adsorption: The hydrophilic quaternary ammonium groups on the film's surface attract and bind water molecules from the aqueous environment.

-

Water Penetration and Hydration: Water molecules diffuse into the polymer matrix, hydrating the quaternary ammonium groups. This process is facilitated by the presence of chloride counter-ions.[2][3]

-

Polymer Chain Relaxation: The ingress of water acts as a plasticizer, increasing the free volume between polymer chains. This lowers the glass transition temperature (Tg) of the polymer, transitioning it from a glassy to a more rubbery state.[4] This increased mobility of the polymer chains allows for further water uptake.

-

Equilibrium: The swelling process continues until the osmotic force driving water into the film is balanced by the elastic retractive force of the cross-linked polymer network, reaching an equilibrium swelling state. The drug release is then controlled by diffusion through this swollen, porous matrix.[5]

The permeability of this compound films is pH-independent due to the permanent charge of the quaternary ammonium groups.[6][7] However, the release profiles can be influenced by ionic interactions between these groups and anions present in the dissolution media.[7]

Factors Influencing Swelling Behavior

The extent and rate of swelling of this compound films are not intrinsic properties but are significantly influenced by several formulation and environmental factors.

Plasticizers

Plasticizers are essential additives that reduce the brittleness of Eudragit films by lowering their glass transition temperature (Tg).[8] By increasing the mobility of polymer chains, plasticizers facilitate water penetration and thus enhance swelling.[4]

-

Type of Plasticizer: The choice of plasticizer has a profound impact. Hydrophilic plasticizers like Polyethylene Glycol (PEG) can leach into the aqueous medium, creating pores and increasing water uptake and drug permeation rates compared to more hydrophobic plasticizers like Triethyl Citrate (TEC) or Dibutyl Phthalate (DBP).[5][9] For instance, films with PEG 400 show higher drug permeation rates than those with TEC due to the higher solubility of PEG 400 in water.[5]

-

Concentration of Plasticizer: Increasing the plasticizer concentration generally decreases the Tg and increases film flexibility and swelling.[4] A study showed that increasing plasticizer content from 5% to 20% significantly lowered the Tg of this compound films.[4] However, at higher concentrations, plasticizers can also act as diluents, reducing the relative number of quaternary ammonium groups and potentially lowering the overall water flux.[2]

Co-polymers and Blends

Blending this compound with other polymers is a common strategy to modulate swelling and drug release.

-

Eudragit RL: Eudragit RL has a higher content of quaternary ammonium groups than this compound, making it more permeable.[10][11] Blending RS with RL increases the overall permeability and swelling of the resulting film.[12]

-

Hydrophilic Polymers (e.g., Pectin): Incorporating hydrophilic polymers like pectin can significantly increase the swelling index.[13] However, the less permeable nature of this compound can limit the full swelling potential of the hydrophilic component.[13]

-

Hydrophobic Polymers (e.g., Ethyl Cellulose): Adding hydrophobic polymers like ethyl cellulose can decrease water vapor transmission, swelling, and permeability.[12]

Anions in the Aqueous Medium

The type of anion in the dissolution or physiological medium can influence water uptake. The drug release mechanism involves an exchange of chloride ions from the polymer's quaternary ammonium groups with anions from the medium.[2][3] Anions with a strong attraction to the quaternary ammonium groups (e.g., nitrate, sulfate) can result in a lower water flux, while those with a weaker attraction (e.g., acetate) lead to a higher water flux and faster drug release.[2]

Film Thickness

As would be expected, an increase in film thickness generally leads to a decrease in water vapor transmission, a slower swelling rate, and reduced permeability.[12]

Experimental Protocols

Precise and reproducible experimental methods are crucial for characterizing the swelling behavior of this compound films.

Film Preparation: Solvent Casting Method

This is the most common method for preparing free films for evaluation.

-

Polymer Solution Preparation: Dissolve this compound and the chosen plasticizer (e.g., TEC at 20% w/w of the polymer) in a suitable organic solvent, such as ethanol (96%), to a final polymer concentration of 10-12% (w/v).[4][12]

-

Stirring: Stir the solution using a magnetic stirrer for at least 15 minutes to ensure homogeneity.[4]

-

Casting: Pour a defined volume of the polymer solution onto a level, non-stick surface, such as a Teflon-coated plate or a glass petri dish.[4][12]

-

Solvent Evaporation: Place the cast films in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to allow for complete solvent evaporation.[4][12]

-

Drying and Storage: After initial drying, peel the films and store them in a desiccator at room temperature to prevent moisture absorption before testing.[4]

Swelling Study: Gravimetric Method

This method measures the water uptake of the film over time.

-

Sample Preparation: Cut the dry film into accurately sized pieces (e.g., 2 cm x 2 cm) and record their initial dry weight (W_d).

-

Immersion: Immerse the film samples in a beaker containing the desired aqueous medium (e.g., phosphate buffer solution, pH 7.4). Place the beaker in a constant temperature water bath, typically at 37°C.[4]

-

Sampling: At predetermined time intervals (e.g., 30, 60, 120 minutes), remove a film sample from the medium.

-

Weighing: Gently blot the surface of the film with lint-free tissue paper to remove excess surface water and immediately weigh the swollen film (W_s).[4]

-

Calculation: Calculate the percentage swelling or degree of water uptake using the following formula:

-

Swelling Index (%) = [(W_s - W_d) / W_d] * 100

-

-

Equilibrium: Continue the process until the film's weight becomes constant, indicating that equilibrium swelling has been reached.[4]

Visualization of Workflows and Relationships

Diagrams created using Graphviz help to visualize the complex relationships and processes involved in studying this compound films.

Caption: Experimental workflow for the preparation and swelling analysis of this compound films.

Caption: Key factors influencing the swelling behavior of this compound films.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on this compound films, providing a clear comparison of how different variables affect swelling.

Table 1: Effect of Plasticizer Type and Temperature on Equilibrium Swelling Ratio

| Plasticizer (20% w/w) | Temperature (°C) | Equilibrium Swelling Ratio (%) |

| Triethyl Citrate (TEC) | 27 | ~8 |

| Triethyl Citrate (TEC) | 37 | ~12 |

| Triethyl Citrate (TEC) | 42 | ~25 |

| PEG 400 | 27 | ~10 |

| PEG 400 | 37 | ~20 |

| PEG 400 | 42 | ~35 |

| Data adapted from studies showing temperature-dependent swelling. Swelling increases significantly above the polymer's glass transition temperature (Tg).[4] |

Table 2: Influence of Polymer Blends on Swelling Index

| Film Composition | Medium | Swelling Index (%) |

| 20% Pectin / 80% this compound | SGF (Simulated Gastric Fluid) | ~15 |

| 20% Pectin / 80% this compound | SIF (Simulated Intestinal Fluid) | ~18 |

| 20% Pectin / 80% Eudragit RL | SIF (Simulated Intestinal Fluid) | ~50 |

| 20% Pectin / 40% RS / 40% RL | SIF (Simulated Intestinal Fluid) | ~35 |

| Data adapted from a study by Torshizi et al., demonstrating the higher permeability and swelling of Eudragit RL compared to RS.[13] |

Conclusion

The swelling of this compound films is a complex but predictable process governed by the hydration of its quaternary ammonium groups. A thorough understanding and control of key factors—most notably the type and concentration of plasticizers, the use of polymer blends, and the ionic composition of the aqueous medium—are essential for designing robust sustained-release dosage forms. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers and developers working to modulate drug release profiles and optimize pharmaceutical formulations based on this versatile polymer.

References

- 1. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anion-induced water flux as drug release mechanism through cationic this compound 30D film coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Plasticizer Effect on Thermo-responsive Properties of this compound Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iscmp.org [iscmp.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with this compound 30 D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactic acid-induced modifications in films of Eudragit RL and RS aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of Optimum Combination of this compound/Eudragit RL/Ethyl Cellulose Polymeric Free Films Based on Experimental Design for Using as a Coating System for Sustained Release Theophylline Pellets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of pectin on swelling and permeability characteristics of free films containing Eudragit RL and/or RS as a coating formulation aimed for colonic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Eudragit RS vs. Eudragit RL: A Technical Guide to Water Permeability Characteristics

For Immediate Release

This technical guide provides an in-depth analysis of the water permeability characteristics of two widely used cationic polymethacrylate copolymers, Eudragit RS and Eudragit RL. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental differences in their chemical structure, explores the resulting variations in water permeability, and provides detailed experimental protocols for characterization.

Executive Summary

This compound and Eudragit RL are key functional polymers in the pharmaceutical industry, primarily used for creating sustained-release drug delivery systems. Their efficacy in controlling drug release is intrinsically linked to their permeability to water. The primary differentiator between these two polymers is the concentration of quaternary ammonium groups in their structure. Eudragit RL possesses a higher concentration of these hydrophilic groups, rendering it significantly more permeable to water than this compound. This guide will quantitatively and qualitatively explore this critical difference.

Chemical Structure and a-Permeability Mechanism

This compound and RL are copolymers derived from acrylic and methacrylic acid esters. Their backbones are chemically similar, but they differ in the molar ratio of their functional quaternary ammonium groups. These groups are present as salts (typically chloride) and are crucial for the polymers' permeability characteristics.

-

Eudragit RL (Retard L) : Contains a higher proportion of quaternary ammonium groups (approximately 8.8-12%).

-

This compound (Retard S) : Contains a lower proportion of quaternary ammonium groups (approximately 4.5-6.8%).

The higher density of cationic quaternary ammonium groups in Eudragit RL leads to stronger electrostatic repulsion between polymer chains and a greater affinity for water molecules. This facilitates the ingress of water, causing the polymer matrix to swell and forming hydrophilic channels through which water and dissolved substances can permeate. Consequently, Eudragit RL is classified as a high-permeability polymer, while this compound is considered a low-permeability polymer. The permeability of both polymers is generally independent of pH within the physiological range of the gastrointestinal tract.

Below is a diagram illustrating the relationship between the chemical structure and water permeability.

Quantitative Permeability Data

The difference in the concentration of quaternary ammonium groups directly translates to measurable differences in water uptake and permeability. While exact values can vary based on experimental conditions (e.g., plasticizer type and concentration, film thickness, temperature, and ionic strength of the medium), the general trend is consistently observed. Eudragit RL consistently exhibits higher water uptake and a greater water vapor transmission rate (WVTR) compared to this compound.

| Parameter | Eudragit RL | This compound | Key Influencing Factor |

| Quaternary Ammonium Groups | High (~10%) | Low (~5%) | Polymer Synthesis |

| Water Uptake / Swelling | High | Low | Higher content of hydrophilic groups in RL promotes greater water absorption. |

| Water Vapor Transmission Rate (WVTR) | High | Low | Increased water uptake in RL creates more channels for vapor diffusion. |

| Drug Permeability (for hydrophilic drugs) | High | Low | The rate of drug release is often correlated with the water permeability of the polymer film. |

Note: The values presented are relative. Specific quantitative data should be generated based on the detailed experimental protocols provided in the subsequent sections, as they are highly dependent on the formulation and testing conditions.

Experimental Protocols

To accurately characterize and compare the water permeability of this compound and RL films, standardized experimental procedures are essential. The following are detailed methodologies for key experiments.

Preparation of Polymer Free Films

A prerequisite for any permeability testing is the creation of uniform, solvent-free polymer films.

Methodology (Solvent Casting):

-

Prepare a 10% (w/v) solution of this compound or RL polymer in a suitable solvent system (e.g., a 9:1 ratio of isopropyl alcohol to distilled water).

-

Incorporate a plasticizer, such as triethyl citrate (TEC) or dibutyl phthalate (DBP), at a concentration of 10-20% (w/w of the dry polymer) to ensure film flexibility and prevent brittleness.

-

Stir the mixture until the polymer and plasticizer are fully dissolved.

-

Pour a defined volume of the polymer solution into a level glass petri dish or onto a mercury substrate.

-

Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for 24-48 hours.

-

Once the film is formed, place it in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.

-

Carefully peel the film from the substrate and store it in a desiccator until testing.

Water Uptake (Swelling) Study (Based on ASTM D570)

This gravimetric method quantifies the amount of water absorbed by the polymer film.

Methodology:

-

Cut circular samples of the polymer film with a known diameter (e.g., 2 cm).

-

Dry the samples in an oven at 50°C for 24 hours to ensure the removal of any absorbed moisture.

-

After drying, place the samples in a desiccator to cool to room temperature.

-

Weigh each sample accurately to obtain the initial dry weight (W_d).

-

Immerse the samples in a beaker containing distilled water maintained at a constant temperature (e.g., 37°C).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a sample from the water.

-

Quickly blot the surface of the film with a lint-free filter paper to remove excess surface water.

-

Immediately weigh the swollen sample to obtain the wet weight (W_w).

-

Calculate the percentage of water uptake at each time point using the following equation: Water Uptake (%) = [(W_w - W_d) / W_d] x 100

-

Continue the measurements until the weight of the film becomes constant, indicating that equilibrium swelling has been reached.

Water Vapor Transmission Rate (WVTR) (Based on ASTM E96 - Cup Method)

This method determines the rate at which water vapor permeates through the polymer film.

Methodology:

-

Prepare test cups (permeability cups), which are shallow dishes that can be hermetically sealed.

-

Place a desiccant (e.g., anhydrous calcium chloride) or distilled water into the test cup, filling it to a specified level.

-

Cut a sample of the polymer film large enough to cover the opening of the cup.

-

Seal the film over the mouth of the cup using a gasket and a sealing ring, ensuring an airtight seal. The side of the film exposed to the controlled atmosphere should be consistent.

-

Weigh the entire assembly (cup + contents + film) accurately.

-

Place the assembly into a controlled environment chamber with a constant temperature (e.g., 25°C or 37°C) and relative humidity (e.g., 75% RH).

-

Record the weight of the assembly at regular time intervals. The weight will increase if a desiccant is used (water vapor enters) or decrease if water is used (water vapor exits).

-

Plot the weight change versus time. After an initial equilibration period, the relationship should be linear.

-

The slope of the linear portion of the graph represents the rate of water vapor transmission.

-

Calculate the WVTR using the following formula: WVTR (g/m²·day) = (G / t) / A Where:

-

G/t is the rate of weight change (slope of the plot, in g/day )

-

A is the area of the exposed film surface (in m²)

-

The following diagram outlines a typical workflow for these permeability experiments.

A Comprehensive Technical Guide to Eudragit RS 100 and Eudragit RS PO for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Eudragit RS 100 and this compound PO, two widely utilized cationic polymers in the pharmaceutical industry for creating sustained-release oral dosage forms. This document outlines their core chemical and physical properties, presents detailed experimental protocols for their application, and visualizes key concepts to aid in formulation development.

Core Properties: A Head-to-Head Comparison

This compound 100 and this compound PO are chemically identical copolymers derived from acrylic and methacrylic acid esters. They are composed of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups (trimethylammonioethyl methacrylate chloride). These quaternary ammonium groups are present as salts, rendering the polymers permeable to water and dissolved active pharmaceutical ingredients (APIs). This permeability is independent of the pH of the surrounding environment, a critical feature for predictable, sustained drug release throughout the gastrointestinal tract.

The fundamental difference between the two grades lies in their physical form. This compound 100 is supplied as colorless, clear to cloudy granules, whereas this compound PO is a white powder. This distinction in physical form has significant implications for handling, processing, and formulation development.

Chemical and Physicochemical Properties

While chemically the same, the physical presentation of these polymers influences several practical parameters. The following tables summarize the key quantitative data for this compound 100 and this compound PO.

| Property | This compound 100 | This compound PO | Significance in Formulation |

| Chemical Name | Ammonio Methacrylate Copolymer, Type B | Ammonio Methacrylate Copolymer, Type B | Identifies the polymer according to pharmacopeial standards. |

| Monomer Ratio (approx.) | Ethyl acrylate : Methyl methacrylate : Trimethylammonioethyl methacrylate chloride (1 : 2 : 0.1)[1] | Ethyl acrylate : Methyl methacrylate : Trimethylammonioethyl methacrylate chloride (1 : 2 : 0.1)[1] | The low proportion of quaternary ammonium groups results in low water permeability and, consequently, a slower, sustained drug release. |

| Ammonio Methacrylate Units | 4.5 - 7.0% | 4.5 - 7.0% | This functional group is responsible for the pH-independent swelling and permeability of the polymer. |

| Glass Transition Temp. (Tg) | 65°C | 65°C | Important for determining processing temperatures, particularly in techniques like hot-melt extrusion and sintering, to avoid unintended physical changes. |

| Molecular Weight (approx.) | 150,000 g/mol | 150,000 g/mol | Influences the mechanical properties of the polymer matrix and the resulting dosage form. |

Physical and Performance-Related Properties

The primary distinction in physical form—granules versus powder—directly impacts properties like particle size and surface area, which in turn affect powder flow, compressibility, and dissolution behavior.

| Property | This compound 100 (Granules) | This compound PO (Powder) | Significance in Formulation |

| Physical Form | Colorless, clear to cloudy granules | White powder | Dictates the most suitable processing technologies. Granules are often preferred for direct compression and granulation processes due to better flowability. Powders are ideal for solvent-based techniques and dry granulation methods like roller compaction. |

| Particle Size | Typically in the range of several hundred micrometers to a few millimeters. | A fine powder with a particle size typically less than 315 µm.[2] | Affects powder flow, blend uniformity, and compaction behavior. The finer particle size of RS PO provides a larger surface area, which can be advantageous for creating homogenous blends and for solvent-based formulation techniques. |

| Specific Surface Area | Lower | Higher | A higher specific surface area can lead to faster wetting and hydration of the polymer, potentially influencing the initial stages of drug release. It can also impact powder cohesion and flow. |

| Water Permeability | Low, pH-independent swelling[3][4] | Low, pH-independent swelling | This is the core property responsible for the sustained release mechanism, allowing for a controlled, diffusion-based release of the API. |

Visualization of Key Concepts

To further elucidate the fundamental aspects of this compound 100 and RS PO, the following diagrams visualize their chemical structure and common experimental workflows.

Chemical Structure

The repeating unit of this compound polymers is a copolymer of ethyl acrylate, methyl methacrylate, and trimethylammonioethyl methacrylate chloride. The key functional group for its sustained-release properties is the quaternary ammonium group.

Caption: Monomer composition of this compound 100 and RS PO.

Logical Relationship: Physical Form and Application

The choice between the granular this compound 100 and the powdered this compound PO is primarily dictated by the intended manufacturing process.

Caption: Process selection based on this compound grade.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common formulation techniques utilizing this compound 100 and RS PO.

Preparation of Sustained-Release Matrix Tablets by Direct Compression

This method is well-suited for this compound 100 due to its granular nature, which generally imparts good flow and compression properties to the powder blend.

Objective: To prepare a sustained-release matrix tablet of a model API.

Materials:

-

Model API

-

This compound 100

-

Diluent (e.g., Microcrystalline Cellulose)

-

Lubricant (e.g., Magnesium Stearate)

-

Glidant (e.g., Colloidal Silicon Dioxide)

Protocol:

-

Sieving: Pass the API, this compound 100, and diluent through a suitable mesh sieve (e.g., #40 mesh) to ensure particle size uniformity and de-agglomeration.[5][6]

-

Blending: Combine the sieved powders in a blender (e.g., V-blender or cubic mixer) and mix for a sufficient duration (e.g., 15-20 minutes) to achieve a homogenous blend.[5][6]

-

Lubrication: Add the lubricant and glidant to the powder blend and mix for a shorter period (e.g., 3-5 minutes) to ensure adequate lubrication without overlubrication, which could negatively impact tablet hardness and drug release.

-

Compression: Compress the final blend into tablets using a tablet press equipped with the desired tooling.[5][6] Key compression parameters to control include compression force, which will determine the tablet hardness.

-

Evaluation: Characterize the tablets for weight variation, hardness, friability, and drug content.

-

Dissolution Testing: Perform in-vitro dissolution studies using a USP apparatus (e.g., Apparatus 2, paddle method) in a suitable dissolution medium (e.g., phosphate buffer pH 6.8) to evaluate the drug release profile over an extended period (e.g., 12-24 hours).[7]

Caption: Workflow for direct compression of matrix tablets.

Microencapsulation by Solvent Evaporation

This technique is particularly suitable for this compound PO, as the powdered form dissolves readily in organic solvents to form a homogenous drug-polymer solution.

Objective: To encapsulate a model API within this compound PO microspheres for sustained release.

Materials:

-

Model API

-

This compound PO

-

Organic Solvent (e.g., acetone, dichloromethane, or a mixture)[1]

-

Continuous Phase (e.g., liquid paraffin or water with a stabilizer)

-

Emulsifying/Stabilizing Agent (e.g., Span 80, Tween 80)[1]

-

Anti-adherent (e.g., Magnesium Stearate) (optional)

Protocol:

-

Preparation of Organic Phase: Dissolve the this compound PO and the model API in the selected organic solvent system.[1] If an anti-adherent is used, it can be dispersed in this phase.

-

Preparation of Continuous Phase: Prepare the continuous phase in a separate vessel. If an aqueous continuous phase is used, dissolve the stabilizing agent in water. If an oil-in-oil system is employed, the stabilizer is dissolved in the oil (e.g., liquid paraffin).[1]

-

Emulsification: Slowly add the organic phase to the continuous phase under constant agitation (e.g., using a mechanical stirrer or homogenizer). The stirring speed is a critical parameter that influences the final particle size of the microspheres.

-

Solvent Evaporation: Continue stirring the emulsion, often at a slightly elevated temperature (e.g., 30-40°C), to facilitate the evaporation of the organic solvent.[8] This process solidifies the polymer droplets into microspheres.

-

Harvesting and Washing: Collect the formed microspheres by filtration or centrifugation. Wash the microspheres with a suitable solvent (e.g., n-hexane for oil-based systems, or water for aqueous systems) to remove any residual continuous phase and stabilizer.[1]

-

Drying: Dry the washed microspheres at room temperature or in a desiccator to remove residual solvents.[1]

-

Characterization: Evaluate the microspheres for particle size distribution, surface morphology (e.g., using scanning electron microscopy), drug loading, encapsulation efficiency, and in-vitro drug release.

Caption: Workflow for microencapsulation by solvent evaporation.

Conclusion

This compound 100 and this compound PO are chemically equivalent polymers offering reliable, pH-independent sustained-release profiles. The primary difference, their physical form, is the critical determinant for selecting the appropriate manufacturing technology. This compound 100, with its granular nature, is an excellent candidate for straightforward and cost-effective direct compression processes. In contrast, the powdered this compound PO provides the versatility required for more complex formulation strategies such as solvent evaporation, roller compaction, and hot-melt extrusion. A thorough understanding of these differences, as outlined in this guide, is essential for researchers and formulation scientists to select the optimal polymer grade and manufacturing process to achieve the desired drug delivery objectives.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. brieflands.com [brieflands.com]

- 6. ijper.org [ijper.org]

- 7. Formulation, Characterization and Evaluation of Sustained Release Matrix Tablet of Antiemetic Agent | Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences [v3.pjsir.org]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility Profile of Eudragit® RS in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Eudragit® RS, a widely used copolymer in the pharmaceutical industry for controlled drug release applications. Understanding the solubility profile of this polymer in various organic solvents is critical for formulation development, process optimization, and ensuring the quality and efficacy of the final drug product. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a predictive tool based on Hansen Solubility Parameters to guide solvent selection.

Solubility Profile of Eudragit® RS

Eudragit® RS, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of a methacrylic acid ester with quaternary ammonium groups, exhibits a versatile solubility profile in common organic solvents.[1] Its solubility is a key parameter in the design of oral solid dosage forms, where it is often used to form water-insoluble film coatings for sustained-release products.[2]

Qualitative and Quantitative Solubility Data

The following table summarizes the solubility of various grades of Eudragit® RS in a range of common organic solvents. The data has been compiled from technical data sheets and scientific literature. For ease of comparison, semi-quantitative data has been converted to an approximate g/100mL format. It is important to note that solubility can be influenced by factors such as the specific grade of the polymer, the presence of water in the solvent, and the temperature.

| Solvent | Eudragit® Grade | Qualitative Solubility | Approximate Quantitative Solubility (g/100mL) |

| Alcohols | |||

| Methanol (aqueous, ~3% water) | RS 100 | Soluble to freely soluble | ~14.3 |

| Ethanol (aqueous, ~3% water) | RS 100 | Soluble to freely soluble | ~14.3 |

| Isopropyl Alcohol (aqueous, ~3% water) | RS 100 | Soluble to freely soluble | ~14.3 |

| Ketones | |||

| Acetone | RS 100 / RS PO | Soluble to freely soluble | ~14.3 |

| Esters | |||

| Ethyl Acetate | RS 100 | Soluble to freely soluble | ~14.3 |

| Chlorinated Solvents | |||

| Dichloromethane (Methylene Chloride) | RS 100 | Soluble to freely soluble | ~14.3 |

| Other Solvents | |||

| Acetonitrile | RS | Good solubility | Up to 2.0 |

| Acetonitrile/Water Mixtures | RS | Good solubility | Up to 2.0 |

| Petroleum Ether | RS 100 | Practically insoluble | - |

| Water | RS 100 / RS PO | Practically insoluble | - |

| 1N Sodium Hydroxide | RS 100 | Practically insoluble | - |

Note: The approximate quantitative solubility for several solvents is derived from the information that 1 g of Eudragit® RS 100 dissolves in 7 g of the solvent.[1] The density of the respective solvents at room temperature was used for the conversion to g/100mL. This should be considered an estimation, and experimental verification is recommended.

Eudragit® RS 12,5, which is a 12.5% w/w solution of the polymer in a mixture of isopropyl alcohol and acetone, is miscible with methanol, ethanol, isopropyl alcohol, acetone, ethyl acetate, and methylene chloride in a 1:1 ratio.[1]

Predicting Solubility: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a powerful tool for predicting the miscibility and solubility of polymers in various solvents.[3] The principle is based on the concept that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] A smaller difference between the HSP of a polymer and a solvent suggests a higher likelihood of solubility.

The Hansen Solubility Parameter for Eudragit® RS PO has been reported as 19.64 (MPa)¹/².[5] The following table provides the individual HSP components for Eudragit® RS PO and a selection of common organic solvents.

| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Total (δt) |

| Eudragit® RS PO | - | - | - | 19.64 |

| Acetone | 15.5 | 10.4 | 7.0 | 20.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 20.3 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 18.1 |

| Isopropanol | 15.8 | 6.1 | 16.4 | 23.5 |

| Methanol | 15.1 | 12.3 | 22.3 | 29.6 |

| Ethanol | 15.8 | 8.8 | 19.4 | 26.6 |

Note: The individual HSP components for Eudragit® RS PO were not explicitly found in the search results. The total value is provided. The solvent HSP data is sourced from publicly available databases.

Experimental Protocols for Solubility Determination

For precise formulation development, experimental determination of solubility is often necessary. The following sections detail two common methods for assessing the solubility of polymers like Eudragit® RS in organic solvents.

Gravimetric Method

This method provides a quantitative measurement of solubility by determining the amount of dissolved polymer in a saturated solution.

Materials and Equipment:

-

Eudragit® RS powder

-

Selected organic solvent

-

Analytical balance

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed aluminum pans

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Eudragit® RS powder to a known volume of the selected organic solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved polymer at the bottom of the vial indicates a saturated solution.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a solvent-resistant syringe filter (e.g., PTFE) to remove any undissolved microparticles.

-

-

Solvent Evaporation and Quantification:

-

Transfer a precise volume of the filtrate into a pre-weighed evaporating dish or aluminum pan.

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 40-60°C).

-

Dry the sample to a constant weight.

-

-

Calculation:

-

Calculate the concentration of the dissolved Eudragit® RS in the solvent using the following formula: Solubility (g/100mL) = (Weight of dried polymer / Volume of filtrate) x 100

-

Visual Turbidity Test

This is a simpler, semi-quantitative method to quickly assess whether a polymer is soluble in a given solvent at a specific concentration.

Materials and Equipment:

-

Eudragit® RS powder

-

Selected organic solvent

-

Test tubes or small vials with caps

-

Vortex mixer or magnetic stirrer

-

Light source and a dark background

Procedure:

-

Sample Preparation:

-

Weigh a specific amount of Eudragit® RS powder and add it to a test tube.

-

Add a known volume of the organic solvent to the test tube to achieve the desired concentration.

-

-

Dissolution:

-

Cap the test tube and vigorously mix using a vortex mixer or a magnetic stirrer until the polymer is fully dispersed. .

-

-

Visual Inspection:

-

Visually inspect the solution against a dark background with a light source from the side.

-

A clear, transparent solution indicates that the polymer is soluble at that concentration.

-

The presence of cloudiness, turbidity, or visible undissolved particles indicates that the polymer is not fully soluble or has limited solubility.

-

-

Titration for Approximate Solubility (Optional):

-

To estimate the solubility limit, start with a known amount of polymer and gradually add small, measured volumes of the solvent while continuously mixing.

-

The point at which the solution becomes completely clear provides an approximation of the solubility.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for Eudragit® RS is a critical step in the formulation process. The following diagram illustrates a logical workflow to guide this decision-making process, incorporating both theoretical predictions and experimental verification.

Caption: A workflow for selecting an optimal organic solvent for Eudragit® RS.

This comprehensive guide provides drug development professionals with the necessary information and tools to effectively work with Eudragit® RS and select the most appropriate organic solvents for their specific formulation needs. By combining theoretical predictions with robust experimental verification, researchers can ensure the development of stable, effective, and high-quality pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

The Pivotal Role of Quaternary Ammonium Groups in the Functionality of Eudragit RS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Eudragit RS, a member of the polymethacrylate family of polymers, stands as a cornerstone excipient in the development of sustained-release oral dosage forms. Its functionality hinges on a unique physicochemical property: water insolubility coupled with pH-independent permeability. This permeability, crucial for the controlled diffusion of active pharmaceutical ingredients (APIs), is fundamentally governed by the presence of quaternary ammonium groups within its copolymer structure. This technical guide provides an in-depth exploration of the role of these cationic groups, offering a comprehensive resource for formulation scientists and researchers in the pharmaceutical field.

Chemical Structure and the Significance of Quaternary Ammonium Groups

This compound is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacryloyloxyethyl trimethylammonium chloride. The positively charged quaternary ammonium groups are the functional heart of the polymer's controlled release mechanism.

Caption: Chemical monomers of this compound.

The key distinction between this compound and its more permeable counterpart, Eudragit RL, lies in the molar ratio of these quaternary ammonium groups. This compound possesses a lower concentration of these cationic moieties, resulting in a less permeable polymer matrix. This fundamental difference allows for the modulation of drug release rates by blending the two polymers in various ratios to achieve a desired permeability profile.[1][2]

Mechanism of Swelling and Permeability: The Role of Ion Exchange

The quaternary ammonium groups, present as chloride salts, are the primary drivers of the swelling and permeability of this compound films.[3] Although the polymer itself is insoluble in water, the presence of these ionic groups facilitates hydration and the formation of a permeable network.

The mechanism can be elucidated as follows:

-

Hydration: Upon contact with an aqueous medium, water molecules are attracted to the hydrophilic quaternary ammonium groups, initiating the hydration of the polymer matrix.

-

Ion Exchange: Anions present in the dissolution medium can exchange with the chloride counter-ions of the quaternary ammonium groups.[3] This ion exchange process significantly influences the degree of swelling and, consequently, the permeability of the film. The nature and concentration of the anions in the medium dictate the extent of this exchange and the subsequent water uptake. For instance, anions like acetate have been shown to enhance permeability more than succinate ions.[3]

-

Formation of Water Channels: The influx of water and the electrostatic interactions lead to the formation of a network of water-filled channels within the polymer matrix.

-

Drug Diffusion: These channels serve as pathways for the dissolved API to diffuse out of the dosage form in a controlled manner. The rate of diffusion is therefore dependent on the density and tortuosity of these channels, which are directly influenced by the number of quaternary ammonium groups.

References

Eudragit® RS: A Comprehensive Technical Guide for Laboratory Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Eudragit® RS polymers for safe and effective handling in a laboratory setting. It covers material properties, safety protocols, and experimental procedures relevant to pharmaceutical research and development.

Introduction to Eudragit® RS

Eudragit® RS is a family of copolymers derived from acrylic and methacrylic acid esters.[1][2] These polymers are characterized by their low permeability to water and pH-independent swelling, making them ideal for creating sustained-release drug delivery systems.[1][3] The "RS" designation stands for "slightly permeable." The polymer backbone contains quaternary ammonium groups, which, although present in a low concentration, facilitate a controlled and reproducible drug release.[3][4][5] Eudragit® RS is available in various grades, primarily as a solid (granules or powder, e.g., Eudragit® RS 100 and RS PO) or as an aqueous dispersion (e.g., Eudragit® RS 30 D).

Material Identification and Properties

A clear understanding of the chemical and physical properties of Eudragit® RS is crucial for its proper application and safe handling.

Chemical Composition

Eudragit® RS is a cationic copolymer of poly(ethyl acrylate-co-methyl methacrylate-co-2-(trimethylammonio)ethyl methacrylate chloride).[4] The molar ratio of these monomers is approximately 1:2:0.1.[5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of common Eudragit® RS grades.

| Property | Eudragit® RS 100 / RS PO | Eudragit® RS 30 D |

| Appearance | Colorless, clear to cloudy granules or white powder with a faint amine-like odor.[3][6] | Milky-white, low viscosity liquid. |

| Solubility | Insoluble in water; soluble in acetone, ethyl acetate, methylene chloride, and aqueous alcohols (e.g., methanol, ethanol, isopropanol containing ~3% water).[6] | Aqueous dispersion. |

| Glass Transition Temperature (Tg) | 40 °C to 55 °C.[1][2] | Not applicable (aqueous dispersion). |

| Average Molecular Weight | Approximately 32,000 g/mol .[1][2] | Not applicable (aqueous dispersion). |

| Ammonio Methacrylate Units | 4.5 - 7.0 % on a dry substance basis.[5] | 4.5 - 7.0 % on a dry substance basis. |

Health and Safety Information

While Eudragit® RS polymers are generally considered to have low toxicity, adherence to standard laboratory safety protocols is essential.[7]

Hazard Identification

According to available Material Safety Data Sheets (MSDS), Eudragit® RS 100 is classified as non-hazardous.[8] However, the powder form can cause mechanical irritation to the eyes and respiratory tract if inhaled. Some grades may contain residual solvents, such as methanol (up to 1.5%) or isopropanol.[5]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[8] |

| Skin Contact | Wash the affected area with soap and plenty of water.[8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8] |

| Ingestion | Rinse mouth with water and consult a physician. Do not induce vomiting.[8] |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling Eudragit® RS in a laboratory setting:

| PPE Category | Recommendation |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). |

| Respiratory Protection | For handling large quantities of powder, a NIOSH-approved dust mask or respirator is recommended to avoid dust formation.[8] |

| Body Protection | Laboratory coat. |

Experimental Protocols for Laboratory Handling

This section provides detailed methodologies for common laboratory procedures involving Eudragit® RS.

Preparation of an Organic Solution of Eudragit® RS 100 for Film Casting

This protocol describes the preparation of a 10% (w/w) solution of Eudragit® RS 100 in an acetone/isopropanol mixture, a common starting point for creating polymer films for drug release studies.

Materials:

-

Eudragit® RS 100 powder

-

Acetone

-

Isopropanol

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

Weighing balance

Procedure:

-

Weigh the desired amount of Eudragit® RS 100 powder.

-

Prepare a solvent mixture of acetone and isopropanol (typically a 60:40 or 40:60 ratio by weight).

-

Place the beaker or flask with the solvent mixture on a magnetic stirrer.

-

Slowly add the Eudragit® RS 100 powder to the vortex of the stirring solvent to prevent clumping.

-

Continue stirring until the polymer is completely dissolved. This may take 30-60 minutes.[9]

-

The resulting solution should be clear to slightly opalescent.

References

- 1. Buy Eudragit RS (EVT-370525) | 33434-24-1 [evitachem.com]

- 2. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explore.azelis.com [explore.azelis.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Desloratadine-Eudragit® RS100 Nanoparticles: Formulation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. studylib.net [studylib.net]

Methodological & Application

Preparation of Eudragit® RS Microspheres via Solvent Evaporation: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit® RS is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. These ammonium groups are present as salts, making the polymer permeable to water and dissolved drugs, independent of pH. This characteristic renders Eudragit® RS an ideal candidate for formulating sustained-release drug delivery systems. The solvent evaporation technique is a widely employed method for preparing Eudragit® RS microspheres due to its relative simplicity and scalability. This document provides a detailed protocol for the preparation of Eudragit® RS microspheres using the oil-in-water (o/w) solvent evaporation method, along with key formulation and process parameters that influence the final product characteristics.

Principle of the Solvent Evaporation Method

The solvent evaporation method for preparing microspheres involves four main steps:

-

Preparation of the organic phase: The polymer (Eudragit® RS) and the active pharmaceutical ingredient (API) are dissolved in a volatile organic solvent or a mixture of solvents.

-

Emulsification: The organic phase is dispersed in an immiscible aqueous phase containing an emulsifying or stabilizing agent to form an oil-in-water (o/w) emulsion. The size of the droplets in the emulsion is a primary determinant of the final microsphere size.

-

Solvent evaporation: The organic solvent is removed by evaporation, typically under continuous stirring and sometimes with controlled temperature, leading to the precipitation and solidification of the polymer, thus forming the microspheres.

-

Microsphere recovery: The solidified microspheres are collected by filtration or centrifugation, washed to remove any residual emulsifier or unencapsulated drug, and then dried.

Experimental Protocol: Oil-in-Water (o/w) Solvent Evaporation

This protocol provides a general procedure for preparing Eudragit® RS microspheres. The specific amounts and parameters should be optimized based on the physicochemical properties of the drug and the desired microsphere characteristics.

Materials and Equipment:

-

Polymer: Eudragit® RS 100 or Eudragit® RS PO

-

Active Pharmaceutical Ingredient (API)

-

Organic Solvent: Dichloromethane (DCM), Acetone, or a mixture of solvents (e.g., DCM and Ethanol)[1][2][3]

-

Aqueous Phase: Purified water

-

Emulsifying/Stabilizing Agent: Polyvinyl alcohol (PVA), Tween® 80, or Span® 80[1][2][3]

-

Washing Agent: n-hexane or purified water[3]

-

Magnetic stirrer or overhead propeller stirrer

-

Homogenizer (optional, for pre-emulsion) [2]

-

Beakers and other standard laboratory glassware

-

Filtration apparatus (e.g., Buchner funnel with filter paper) or centrifuge

-

Desiccator or vacuum oven for drying

Procedure:

-

Preparation of the Organic Phase (Oil Phase):

-

Dissolve a specific amount of Eudragit® RS in the chosen organic solvent. For example, dissolve 800 mg of Eudragit® RS in 5 ml of dichloromethane.[2]

-

Once the polymer is completely dissolved, add the desired amount of the API to the polymer solution and mix until a homogenous solution or fine suspension is formed. For instance, 200 mg of ibuprofen can be added to the polymer solution.[2]

-

-

Preparation of the Aqueous Phase (Continuous Phase):

-

Prepare an aqueous solution of the emulsifying agent. The concentration of the emulsifier can significantly impact microsphere size and stability. A common concentration is 0.5% to 1% w/v. For example, prepare a 0.5% Tween 80 solution in distilled water.[1]

-

-

Emulsification:

-

Slowly add the organic phase to the aqueous phase while stirring at a controlled speed. The stirring speed is a critical parameter influencing the particle size of the microspheres; higher stirring speeds generally result in smaller microspheres.[2] Typical stirring speeds range from 300 to 11,000 rpm.[1][2]

-

For smaller and more uniform microspheres, a pre-emulsion step using a homogenizer can be employed before the main emulsification process.[2]

-

-

Solvent Evaporation:

-

Microsphere Recovery and Drying:

-

Once the microspheres have hardened, they can be collected by filtration using a Whatman filter paper or by centrifugation.

-

Wash the collected microspheres multiple times with a suitable washing agent (e.g., n-hexane or distilled water) to remove any residual emulsifier and unencapsulated drug.[1][3]

-

Dry the washed microspheres at room temperature in a desiccator or in a vacuum oven for 24 hours or until a constant weight is achieved.[1]

-

Visualization of the Experimental Workflow

Caption: Workflow for Eudragit® RS microsphere preparation by solvent evaporation.

Key Formulation and Process Parameters

The characteristics of the Eudragit® RS microspheres, such as particle size, drug loading, encapsulation efficiency, and drug release profile, are significantly influenced by various formulation and process parameters.

| Parameter | Effect on Microsphere Characteristics | References |

| Polymer Concentration | Increasing polymer concentration generally leads to an increase in particle size and drug entrapment efficiency.[1] It can also slow down the drug release rate.[1] | [1] |

| Drug-to-Polymer Ratio | This ratio affects drug loading and encapsulation efficiency. Higher drug loading can sometimes lead to a burst release effect. Different ratios are tested to achieve the desired release profile.[1][4] | [1][4] |

| Type and Concentration of Emulsifier | The choice of emulsifier and its concentration affects the droplet size of the emulsion and, consequently, the final microsphere size. It also influences the surface morphology and stability of the microspheres.[2][5] | [2][5] |

| Organic Solvent | The type of organic solvent influences the solubility of the drug and polymer, as well as the evaporation rate, which can affect the surface morphology of the microspheres.[1] | [1] |

| Stirring Speed | Higher stirring speeds generally result in smaller and more uniform microspheres due to the generation of higher shear forces, which break down the organic phase droplets into smaller sizes.[2][3] | [2][3] |

| Temperature | The processing temperature affects the rate of solvent evaporation. Higher temperatures can lead to faster solvent removal, which may result in more porous or irregularly shaped microspheres.[6][7][8] Conversely, some studies show that higher temperatures can improve the sphericity and smoothness of microspheres.[6][8] | [6][7][8] |

| Volume of Aqueous Phase | The volume of the aqueous phase can influence the encapsulation efficiency. A larger volume may be favorable for achieving higher drug encapsulation in some cases.[2] | [2] |

Characterization of Eudragit® RS Microspheres

A thorough characterization of the prepared microspheres is essential to ensure they meet the desired quality attributes.

| Characterization Technique | Parameter Measured |

| Optical Microscopy / Scanning Electron Microscopy (SEM) | Particle size, shape, and surface morphology (e.g., smoothness, porosity).[1][2] |

| Sieve Analysis or Laser Diffraction | Particle size distribution. |

| Drug Content and Encapsulation Efficiency | The amount of drug successfully encapsulated within the microspheres. |

| In Vitro Drug Release Studies (e.g., USP Dissolution Apparatus) | The rate and mechanism of drug release from the microspheres over time in a simulated physiological fluid.[1][9] |

| Fourier Transform Infrared (FTIR) Spectroscopy | To assess drug-polymer compatibility and the absence of chemical interactions.[1] |

| Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | To determine the physical state of the drug (crystalline or amorphous) within the polymer matrix.[7] |

| Micromeritic Properties | Flow properties of the microspheres, such as angle of repose and Carr's index.[3] |

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the preparation of Eudragit® RS microspheres using the solvent evaporation method.

Table 1: Influence of Drug-to-Polymer Ratio on Microsphere Characteristics

| Formulation | Drug:Polymer Ratio | Average Particle Size (µm) | Encapsulation Efficiency (%) | Buoyancy (%) | Reference |

| Acyclovir F1 | 1:3 | 26.09 | - | 61.13 | [1] |

| Acyclovir F2 | 1:3.5 | 33.08 | - | 68.29 | [1] |

| Acyclovir F3 | 1:4 | 37.92 | 72.32 | 76.33 | [1] |